The strategic use of sulfonyloxy groups in chiral synthons evolved from classical resolution techniques of the mid-20th century. Early methodologies relied on stoichiometric chiral auxiliaries or diastereomeric crystallizations, which suffered from low yields (<50%) and enantiomeric dilution. The discovery of Candida krusei SW2026 and similar microbial reductases in the 1990s enabled asymmetric bioreduction of prochiral ketones like ethyl 2-oxo-4-phenylbutyrate (OPBE; CAS 64920-29-2), achieving enantiomeric excess (ee) >99.7% at industrially viable substrate loadings (2.5–6.2 g/L) [1]. This biocatalytic breakthrough provided efficient access to enantiopure (R)-2-hydroxy-4-phenylbutanoate esters ((R)-HPBE), the direct precursors to sulfonyloxy derivatives.
Table 1: Evolution of Key Chiral Sulfonate Intermediates
Decade | Synthetic Approach | Typical ee (%) | Limitations |
---|---|---|---|
1970s | Chemical resolution of rac-HPBE | 50–92 | Max 50% yield; costly separation |
1980s | Microbial reduction of OPBE | 81–99 | Low substrate tolerance; byproducts |
1990s | Carbonyl reductases (e.g., Bacillus pumilus) | >97 | Requires cofactor recycling |
2000s | Engineered ketoreductases | >99.5 | High enzyme optimization costs |
The introduction of methylsulfonyl (–OMs) groups as superior leaving groups versus halides or hydroxyls marked a pivotal advancement. Mesylates exhibit 10⁴–10⁶ times faster solvolysis rates than chlorides due to superior charge delocalization, enabling milder displacement conditions that preserve stereochemistry [3]. Ethyl (R)-2-methylsulfonyloxy-4-phenylbutyrate emerged as the optimal candidate, balancing reactivity, stability, and stereoretention.
Ethyl (R)-2-methylsulfonyloxy-4-phenylbutyrate serves as the critical electrophile in constructing the C–N bonds of "pril"-class ACE inhibitors. Its mesylate group undergoes regioselective nucleophilic displacement by secondary amines, forging the central amino acid substructure of these drugs. For example:
Table 2: Process Chemistry of ACE Inhibitor Synthesis Using Mes-HPBE
ACE Inhibitor | Nucleophile | Reaction Conditions | Yield (%) | Stereopurity (ee%) |
---|---|---|---|---|
Benazepril | (S)-3-Amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | K₂CO₃, DMF, 25°C, 12 h | 85–92 | >99.5 |
Imidapril | (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | Et₃N, CH₂Cl₂, −20°C to RT, 8 h | 78–86 | >99.7 |
Ramipril* | (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid | NaHCO₃, MeCN, 40°C, 24 h | 80–88 | >99.0 |
Note: Ramipril synthesis typically uses ethyl (R)-2-halo-4-phenylbutyrate, but mesylate routes show 20% higher yields due to reduced hydrolysis [1] [5].
The process efficiency stems from the mesylate’s kinetic superiority: displacement completes 3–5 times faster than bromide analogues at lower temperatures (0–25°C vs. 50–80°C), minimizing racemization and side reactions. Biocatalytic production of the precursor (R)-HPBE via ketoreductases ensures >99.7% ee, as demonstrated with Candida boidinii CIOC21 at 2.0 g/L substrate concentration [1] [10]. Subsequent mesylation employs methanesulfonyl chloride (MsCl) with triethylamine base, achieving yields >98% under optimized conditions [10].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6